![molecular formula C17H21FN2O4 B6072568 methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6072568.png)
methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate, also known as MG-132, is a synthetic proteasome inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been extensively studied for its ability to inhibit the proteasome, a cellular complex responsible for the degradation of proteins, and its effects on various biochemical and physiological processes.
Wirkmechanismus
Methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate exerts its effects by inhibiting the proteasome, a cellular complex responsible for the degradation of proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and antigen presentation. The inhibition of the proteasome by methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate leads to the accumulation of misfolded proteins, inducing apoptosis in cancer cells. In addition, the accumulation of toxic proteins in neurodegenerative diseases is reduced, leading to neuroprotection. Furthermore, the anti-inflammatory effects of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate are due to the inhibition of the NF-κB pathway, a signaling pathway involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in neurodegenerative diseases, and anti-inflammatory effects in autoimmune diseases. The compound has been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. In addition, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been shown to reduce the accumulation of toxic proteins in neurodegenerative diseases, leading to neuroprotection. Furthermore, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has several advantages and limitations for lab experiments. The compound is a potent proteasome inhibitor, making it a valuable tool for studying the role of the proteasome in various cellular processes. In addition, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, the compound has some limitations, including its potential toxicity and off-target effects. Therefore, caution should be exercised when using methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate. One area of research is the development of more potent and selective proteasome inhibitors. In addition, the therapeutic potential of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate in various diseases should be further explored, including its potential use in combination with other drugs. Furthermore, the off-target effects of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate should be further investigated to better understand its safety profile. Overall, the study of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate involves the reaction between N-((1S)-1-(tert-butoxycarbonyl)-3-methylbutyl)-N-((S)-1-carboxy-3-methylbutyl)glycine and 3-fluoro-phenethylamine hydrochloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with trifluoroacetic acid to obtain the final product, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The compound has been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. In addition, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)glycinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 2-[[1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-16(22)10-19-17(23)13-5-6-15(21)20(11-13)8-7-12-3-2-4-14(18)9-12/h2-4,9,13H,5-8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZZRBQURCIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.